molecular formula C9H4F6O2 B13586414 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B13586414
M. Wt: 258.12 g/mol
InChI Key: RBAPACVKUFJQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is a fluorinated organic compound with the molecular formula C9H5F6O2. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of fluorine atoms into the aromatic ring and the acetic acid moiety. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H4F6O2

Molecular Weight

258.12 g/mol

IUPAC Name

2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17)

InChI Key

RBAPACVKUFJQEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F

Origin of Product

United States

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